molecular formula C24H36ClN5O2 B605006 2-chloro-N-(1-isopropylpiperidin-4-yl)-6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazolin-4-amine CAS No. 1350752-07-6

2-chloro-N-(1-isopropylpiperidin-4-yl)-6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazolin-4-amine

Cat. No. B605006
M. Wt: 462.035
InChI Key: GHTIAKXLWWMKSI-UHFFFAOYSA-N
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Description

This compound is a quinazolin-4-amine derivative. Quinazolin-4-amines are a class of compounds that have been studied for their potential therapeutic effects . The compound also contains a piperidine ring, which is a common feature in many pharmaceuticals, and a pyrrolidine ring, which is found in many natural products and drugs .


Molecular Structure Analysis

The molecular formula of this compound is C30H49N7O2 . It contains several functional groups, including an amine, an ether, and a quinazoline. These functional groups could potentially be involved in its biological activity .


Chemical Reactions Analysis

As a complex organic molecule, this compound could potentially undergo a variety of chemical reactions. The amine group could participate in acid-base reactions, and the ether and amine groups could potentially be sites of metabolic breakdown in the body .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Some general properties can be inferred from its molecular formula, such as its molecular weight, which is 539.765 .

Scientific Research Applications

  • CCR4 Antagonists for Anti-inflammatory Activity : Derivatives of this compound, specifically those with modifications in the pyrrolidine moiety, have shown strong inhibition of human/mouse chemotaxis. These compounds demonstrate significant anti-inflammatory activity in murine models of acute dermatitis, highlighting their potential for treating inflammation-related conditions (Yokoyama et al., 2009).

  • Synthesis and Characterization of Quinazoline Derivatives : Various derivatives of 7-(3-(substituted-phenoxy) propoxy) quinazolines, including those related to the specified compound, have been synthesized and characterized. These compounds are of interest due to their diverse potential applications in medicinal chemistry (Yan & Ouyang, 2013).

  • Antitumor Activity : Some derivatives of 4-(3′-Chlorophenylamino)-6-methoxy quinazoline have shown preliminary antitumor activity. This suggests the potential of these compounds in cancer research, particularly for the development of new anticancer agents (Gui-ping, 2012).

  • Synthesis of Related Substances of Gefitinib : Derivatives of quinazoline, closely related to the specified compound, have been synthesized as related substances of gefitinib, a known anticancer drug. This indicates the compound's relevance in the context of developing novel therapeutic agents (Lihon & Zhongqi, 2014).

  • Antimalarial Drug Lead : Studies have identified derivatives of 6,7-dimethoxyquinazoline-2,4-diamines, structurally related to the specified compound, as promising antimalarial drug leads. This highlights the compound's potential application in the treatment and prevention of malaria (Mizukawa et al., 2021).

Future Directions

Future research on this compound could involve studying its synthesis, its physical and chemical properties, and its potential biological activities. It could also be interesting to compare its activities to those of other quinazoline and piperidine derivatives .

properties

IUPAC Name

2-chloro-6-methoxy-N-(1-propan-2-ylpiperidin-4-yl)-7-(3-pyrrolidin-1-ylpropoxy)quinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36ClN5O2/c1-17(2)30-12-7-18(8-13-30)26-23-19-15-21(31-3)22(16-20(19)27-24(25)28-23)32-14-6-11-29-9-4-5-10-29/h15-18H,4-14H2,1-3H3,(H,26,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHTIAKXLWWMKSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)NC2=NC(=NC3=CC(=C(C=C32)OC)OCCCN4CCCC4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(1-isopropylpiperidin-4-yl)-6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazolin-4-amine

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